Efflux Pump Inhibitory Activity of 11H-Pyrido[2,1-b]quinazolin-11-one Analogues vs. Structurally Distinct Quinoline-Based EPIs
Eleven 11H-pyrido[2,1-b]quinazolin-11-one analogues were evaluated for their ability to modulate the minimum inhibitory concentration (MIC) of ethidium bromide (EtBr) and norfloxacin in Mycobacterium smegmatis [1]. Among these, analogues 3l and 3o demonstrated >4-fold reduction in norfloxacin MIC, indicative of efflux pump inhibitory (EPI) activity [1]. In direct comparison, known quinoline-based EPIs such as reserpine and verapamil, when tested under parallel conditions in related mycobacterial efflux pump studies, typically achieve MIC modulation factors of 2- to 4-fold [2]. The 11H-pyrido[2,1-b]quinazolin-11-one scaffold thus provides a quantitatively distinct EPI profile with comparable or superior potency to established EPI chemotypes.
| Evidence Dimension | Efflux pump inhibition potency (MIC modulation factor) |
|---|---|
| Target Compound Data | >4-fold reduction in norfloxacin MIC for analogues 3l and 3o [1] |
| Comparator Or Baseline | Reserpine and verapamil (quinoline-based EPIs): 2- to 4-fold MIC modulation in M. smegmatis [2] |
| Quantified Difference | Target analogues achieve the upper range or exceed comparator EPI potency |
| Conditions | M. smegmatis mc² 155; EtBr accumulation and norfloxacin MIC modulation assays |
Why This Matters
This quantifies the EPI potency of the 11H-pyrido[2,1-b]quinazolin-11-one scaffold relative to known EPI standards, establishing its value for developing adjunctive anti-mycobacterial therapies.
- [1] Sen, T.; Neog, K.; Sarma, S.; Manna, P.; Deka Boruah, H. P.; Gogoi, P.; Singh, A. K. Efflux pump inhibition by 11H-pyrido[2,1-b]quinazolin-11-one analogues in mycobacteria. Bioorg. Med. Chem. 2018, 26, 4942-4951. View Source
- [2] Pule, C. M.; Sampson, S. L.; Warren, R. M.; Black, P. A.; van Helden, P. D.; Victor, T. C.; Louw, G. E. Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy. J. Antimicrob. Chemother. 2016, 71, 17-26. View Source
